Fluorescence Quantum Yield Enhancement: DABCYL-GABA-SQNYPIVQ-EDANS Exhibits 40.0- and 34.4-Fold Signal Amplification vs. HPLC/Electrophoresis Baselines
The DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS substrate demonstrates a 40.0-fold and 34.4-fold increase in fluorescence quantum yield per mole of cleaved substrate in FRET assays, relative to the intact (quenched) baseline state . This signal-to-background ratio constitutes a directly quantified improvement over traditional HPLC-based or electrophoresis-based methods for retroviral protease substrate hydrolysis detection, which lack real-time continuous monitoring capability and require discrete sampling intervals .
| Evidence Dimension | Fluorescence quantum yield increase upon cleavage |
|---|---|
| Target Compound Data | 40.0-fold and 34.4-fold increase per mole of cleaved substrate |
| Comparator Or Baseline | HPLC-based or electrophoresis-based assays for peptide substrate hydrolysis |
| Quantified Difference | Enables continuous real-time monitoring vs. endpoint/discrete sampling; 40-fold signal amplification over baseline quenched state |
| Conditions | FRET assay with recombinant HIV-1 PR; excitation 340 nm / emission 490 nm |
Why This Matters
This quantified signal amplification directly enables continuous kinetic monitoring in 96/384-well formats for high-throughput inhibitor screening, eliminating the throughput bottleneck of HPLC fraction collection and electrophoretic separation.
